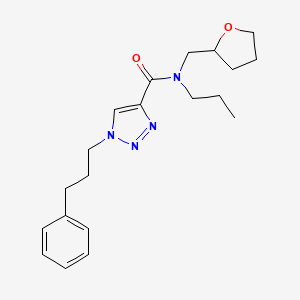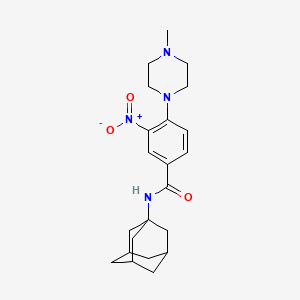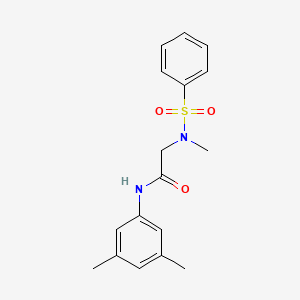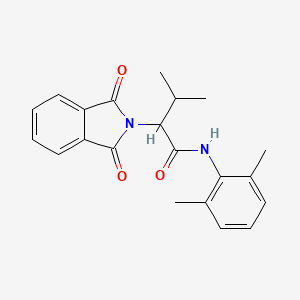
1-(3-phenylpropyl)-N-propyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(3-phenylpropyl)-N-propyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.22122615 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
1,2,3-triazole derivatives exhibit a rich diversity in molecular structure and synthetic applications. The synthesis of these compounds often involves click chemistry, particularly the Huisgen cycloaddition reaction, which is a cornerstone in constructing 1,2,3-triazole frameworks. These reactions are notable for their efficiency and the ability to produce compounds with high specificity and yield. The versatility of 1,2,3-triazoles as synthetic intermediates allows for the creation of a wide range of chemical entities with potential applications in medicinal chemistry, materials science, and as ligands in catalytic systems (Seregin, Batog, Makhova, 2002).
Biological and Medicinal Applications
1,2,3-Triazole derivatives have been explored for their biological and medicinal properties, including antitumor, antimicrobial, and anti-inflammatory activities. For instance, novel 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated as possible antimicrobial agents, showing moderate to good activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, Bobade, 2017). Additionally, 1,2,3-triazole fused multi-cyclic compounds derived from carbohydrate substrates have been synthesized, showcasing the potential for creating novel glycosides and nucleosides with unique biological activities (Anegundi, Puranik, Hotha, 2008).
Catalysis and Material Science
In catalysis and material science, 1,2,3-triazole derivatives serve as ligands in the development of metal complexes with enhanced catalytic properties. For example, half-sandwich Ruthenium(II) complexes featuring 1,2,3-triazole-based ligands have been investigated for their catalytic activities in oxidation and transfer hydrogenation reactions, demonstrating the impact of the ligand structure on catalytic efficiency (Saleem, Rao, Kumar, Mukherjee, Singh, 2013).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(3-phenylpropyl)-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-2-12-23(15-18-11-7-14-26-18)20(25)19-16-24(22-21-19)13-6-10-17-8-4-3-5-9-17/h3-5,8-9,16,18H,2,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNPLSIDFOYQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCO1)C(=O)C2=CN(N=N2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-isopropoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4048177.png)
![6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4048190.png)
![1-(4-CHLOROPHENYL)-3-{5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4048198.png)
![2-[[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzamide](/img/structure/B4048200.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N~1~-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4048208.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4048233.png)
![Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride](/img/structure/B4048249.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4048255.png)
![4-Ethylphenyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate (non-preferred name)](/img/structure/B4048260.png)
![2-methyl-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4048261.png)



